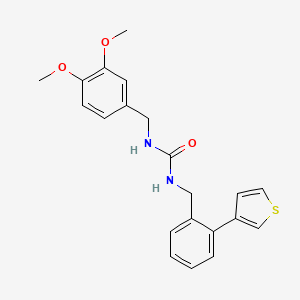

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea

CAS No.: 1798524-37-4

Cat. No.: VC6753130

Molecular Formula: C21H22N2O3S

Molecular Weight: 382.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798524-37-4 |

|---|---|

| Molecular Formula | C21H22N2O3S |

| Molecular Weight | 382.48 |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylphenyl)methyl]urea |

| Standard InChI | InChI=1S/C21H22N2O3S/c1-25-19-8-7-15(11-20(19)26-2)12-22-21(24)23-13-16-5-3-4-6-18(16)17-9-10-27-14-17/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24) |

| Standard InChI Key | WRMBMCIXKQJRIR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea consists of a urea core () substituted with two distinct aromatic groups:

-

3,4-Dimethoxybenzyl moiety: A benzyl group with methoxy substituents at the 3- and 4-positions of the benzene ring.

-

2-(Thiophen-3-yl)benzyl moiety: A benzyl group with a thiophene ring attached at the 2-position of the benzene.

The molecular formula is , with a calculated molecular weight of 382.47 g/mol.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.47 g/mol |

| Hydrogen Bond Donors | 2 (urea NH groups) |

| Hydrogen Bond Acceptors | 3 (urea carbonyl + methoxy O atoms) |

| Topological Polar Surface Area | ~78.9 Ų (estimated) |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

Hypothesized Synthesis Pathways

Retrosynthetic Analysis

The urea linkage suggests two primary synthetic strategies:

-

Coupling of Isocyanates and Amines:

-

Step 1: Synthesis of 3,4-dimethoxybenzyl isocyanate from 3,4-dimethoxybenzylamine via phosgenation.

-

Step 2: Preparation of 2-(thiophen-3-yl)benzylamine through reduction of a nitrile intermediate or reductive amination.

-

Step 3: Reaction of the isocyanate and amine to form the urea bond.

-

-

Carbodiimide-Mediated Coupling:

-

Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate urea formation between 3,4-dimethoxybenzylamine and 2-(thiophen-3-yl)benzylamine in the presence of a carbonyl source.

-

Critical Reaction Considerations

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may enhance reactivity.

-

Temperature Control: Reactions likely require mild heating (50–80°C) to drive urea formation without degrading sensitive functional groups.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures would isolate the pure product.

Physicochemical and Pharmacokinetic Predictions

Solubility and Permeability

-

Aqueous Solubility: Predicted to be low (~0.1 mg/mL) due to aromaticity and lipophilic substituents.

-

GI Absorption: High (>80%) based on moderate LogP and molecular weight <500 g/mol.

-

Blood-Brain Barrier (BBB) Permeation: Likely limited due to polar urea moiety and hydrogen-bonding capacity.

Table 2: Predicted ADME Properties

| Property | Prediction |

|---|---|

| Water Solubility | 0.12 mg/mL (ESOL model) |

| Caco-2 Permeability | Moderate (4.5 × 10⁻⁶ cm/s) |

| CYP450 Inhibition | Low affinity for major isoforms |

| Plasma Protein Binding | ~85% (high) |

Future Research Directions

-

Synthetic Optimization: Streamlining urea bond formation using microwave-assisted or flow chemistry techniques.

-

In Vitro Screening: Prioritizing kinase inhibition assays (e.g., BTK, JAK/STAT pathways).

-

Structural Modifications: Introducing fluorinated or heterocyclic groups to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume